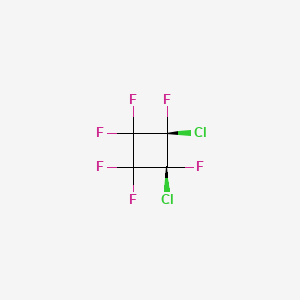

Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro-, (1R,2S)-rel-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro-, (1R,2S)-rel- is a useful research compound. Its molecular formula is C4Cl2F6 and its molecular weight is 232.94 g/mol. The purity is usually 95%.

BenchChem offers high-quality Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro-, (1R,2S)-rel- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro-, (1R,2S)-rel- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Cyclobutane, 1,2-dichloro-1,2,3,3,4,4-hexafluoro-, commonly referred to by its CAS number 356-18-3, is a fluorinated cyclobutane derivative with significant chemical properties. Its unique structure and halogen substitutions suggest potential biological activities that merit investigation. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C₄Cl₂F₆

- Molecular Weight : 232.94 g/mol

- IUPAC Name : 1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane

- Physical State : Liquid at room temperature

- Boiling Point : Approximately 60 °C

- Melting Point : -24 °C

Antimicrobial and Antitumor Properties

Research indicates that cyclobutane derivatives exhibit various biological activities including antimicrobial and antitumor effects. A review of cyclobutane-containing alkaloids highlighted over 60 compounds with confirmed biological activities such as:

- Antimicrobial Activity : Effective against a range of bacteria and fungi.

- Antitumor Activity : Some derivatives show promise in inhibiting tumor growth.

For instance, lannotinidines isolated from Lycopodium species demonstrated enhanced nerve growth factor (NGF) mRNA expression in human astrocytoma cells when treated with specific cyclobutane derivatives .

Predicted Biological Activities

Using predictive models such as the PASS (Prediction of Activity Spectra for Substances) program, additional potential biological activities for cyclobutane derivatives have been identified. These include:

- Anticancer properties

- Anti-inflammatory effects

- Neuroprotective effects

The predicted activities are based on structure-activity relationships (SAR) derived from extensive databases of known compounds .

Case Study 1: Neurotrophic Factor Biosynthesis

In a study investigating the effects of cyclobutane-containing alkaloids on neurotrophic factors, lannotinidines A-F were tested for their ability to enhance NGF mRNA expression in human astrocytoma cells. The results indicated that several compounds significantly increased NGF levels, suggesting potential applications in neurodegenerative diseases .

Case Study 2: Antifungal Activity

Research on cyclobutane derivatives has also revealed antifungal properties. A specific compound derived from Lycopodium species was shown to possess significant antifungal activity against various strains of fungi. This finding underscores the potential of these compounds in developing new antifungal agents .

Table 1: Summary of Biological Activities of Cyclobutane Derivatives

Properties

CAS No. |

3934-26-7 |

|---|---|

Molecular Formula |

C4Cl2F6 |

Molecular Weight |

232.94 g/mol |

IUPAC Name |

(1R,2S)-1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane |

InChI |

InChI=1S/C4Cl2F6/c5-1(7)2(6,8)4(11,12)3(1,9)10/t1-,2+ |

InChI Key |

LMHAGAHDHRQIMB-XIXRPRMCSA-N |

Isomeric SMILES |

[C@]1([C@](C(C1(F)F)(F)F)(F)Cl)(F)Cl |

Canonical SMILES |

C1(C(C(C1(F)Cl)(F)Cl)(F)F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.